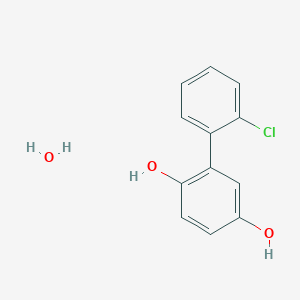

2-(2-Chlorophenyl)hydroquinone hydrate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)hydroquinone hydrate typically involves the chlorination of hydroquinone followed by a series of purification steps. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the chlorination process .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in controlled laboratory environments due to its specialized applications. The production involves stringent quality control measures to ensure high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chlorophenyl)hydroquinone hydrate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Chlorine gas for halogenation, nitric acid for nitration.

Major Products Formed

Oxidation: Chlorobenzoquinone derivatives.

Reduction: Chlorophenylhydroquinone derivatives.

Substitution: Various halogenated and nitrated derivatives.

Aplicaciones Científicas De Investigación

2-(2-Chlorophenyl)hydroquinone hydrate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in studies involving enzyme inhibition and cellular respiration.

Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2-(2-Chlorophenyl)hydroquinone hydrate involves its interaction with various molecular targets, including enzymes and cellular pathways. It acts as an inhibitor in certain biochemical reactions, affecting processes like oxidative phosphorylation and electron transport .

Comparación Con Compuestos Similares

Similar Compounds

- 2,5-Dihydroxybiphenyl

- 2-Chlorohydroquinone

- 2,5-Dichlorohydroquinone

Uniqueness

2-(2-Chlorophenyl)hydroquinone hydrate is unique due to its specific chlorination pattern and its ability to form stable hydrates. This makes it particularly useful in research settings where precise chemical behavior is required .

Actividad Biológica

2-(2-Chlorophenyl)hydroquinone hydrate, with the chemical formula CHClO, is a derivative of hydroquinone that has gained attention for its biological activities, particularly in dermatological applications. This compound is primarily known for its use in treating hyperpigmentation disorders and its potential cytotoxic effects at higher concentrations.

- Molecular Formula : CHClO

- Molecular Weight : 240.67 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is closely related to its capacity to inhibit the enzyme tyrosinase, which is crucial in melanin synthesis. This inhibition leads to reduced melanin production, making it effective for skin lightening purposes. Additionally, the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in skin cells.

Melanocyte Activity

Research indicates that this compound alters the morphology and function of melanocytes:

- Morphological Changes : Melanocytes exposed to hydroquinone derivatives become smaller and more dendritic, indicating a change in cellular structure that may affect melanin production .

- Cytoskeletal Impact : The compound disrupts microtubule formation within melanocytes, leading to clumping of cytoskeletal structures. This disruption could be responsible for the cytotoxic effects observed at elevated concentrations .

Cytotoxicity

At higher doses, this compound has demonstrated cytotoxic effects:

- Inhibition of DNA/RNA Synthesis : Studies have shown significant inhibition of thymidine and uridine incorporation into DNA and RNA in treated cell lines . This suggests that the compound may interfere with cellular replication processes.

- Free Radical Scavenging : The compound can scavenge free radicals, potentially mitigating oxidative damage within cells .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetics of this compound are not extensively documented; however, it is believed to be absorbed through the skin when applied topically. Its solubility profile indicates potential for bioavailability, although further studies are required to fully elucidate its metabolic pathways.

Safety and Regulatory Status

The use of hydroquinone and its analogs has been controversial due to safety concerns. While it has been widely used as a skin-lightening agent, regulatory bodies have imposed restrictions on its use due to potential side effects, including skin irritation and exogenous ochronosis with prolonged use .

Propiedades

IUPAC Name |

2-(2-chlorophenyl)benzene-1,4-diol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2.H2O/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15;/h1-7,14-15H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFPEIIHHPUZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583471 | |

| Record name | 2'-Chloro[1,1'-biphenyl]-2,5-diol--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305808-20-2 | |

| Record name | [1,1′-Biphenyl]-2,5-diol, 2′-chloro-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305808-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Chloro[1,1'-biphenyl]-2,5-diol--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.